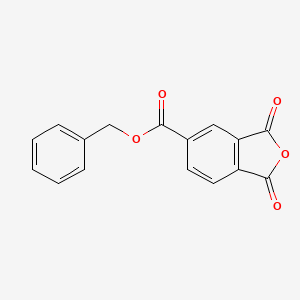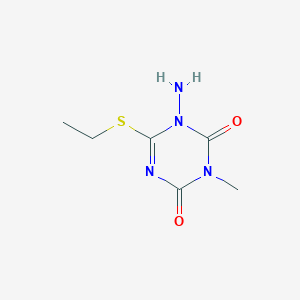
(R,R,S,S)-Nebivolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R,S,S)-Nebivolol is a chiral beta-blocker used primarily in the treatment of hypertension and heart failure. It is a selective beta-1 receptor antagonist with vasodilatory properties, which are attributed to its ability to stimulate the release of nitric oxide. The compound is unique due to its stereochemistry, which plays a crucial role in its pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R,S,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the chiral centers and the coupling of the aromatic and aliphatic moieties. The reaction conditions typically involve the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the separation of enantiomers and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,R,S,S)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the aromatic ring or the aliphatic side chain.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
(R,R,S,S)-Nebivolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in stereochemical studies and chiral synthesis.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively researched for its therapeutic effects in cardiovascular diseases, particularly hypertension and heart failure.
Industry: Utilized in the development of new beta-blockers and vasodilatory agents.
Mechanism of Action
(R,R,S,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. Additionally, it stimulates the release of nitric oxide from endothelial cells, causing vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another selective beta-1 blocker but lacks vasodilatory properties.
Metoprolol: Similar beta-1 selectivity but different pharmacokinetic profile.
Bisoprolol: Comparable beta-1 selectivity with a longer half-life.
Uniqueness
(R,R,S,S)-Nebivolol is unique due to its dual action as a beta-1 blocker and a nitric oxide releaser, providing both antihypertensive and vasodilatory effects. This dual mechanism distinguishes it from other beta-blockers, making it particularly effective in treating hypertension with fewer side effects related to vasoconstriction.
Properties
CAS No. |
1360598-84-0 |
|---|---|
Molecular Formula |
C₂₂H₂₅F₂NO₄ |
Molecular Weight |
405.44 |
Synonyms |
(αR,α’S,2R,2’S)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; (R)-1-((R)-6-Fluorochroman-2-yl)-2-(((S)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione](/img/structure/B1142737.png)
![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)


